Cas no 83897-05-6 (21-Acetyloxy Deschloromometasone Furoate)

21-Acetyloxy Deschloromometasone Furoate structure
83897-05-6 structure
Nome del prodotto:21-Acetyloxy Deschloromometasone Furoate
Numero CAS:83897-05-6
MF:C29H33ClO8
MW:545.020528554916
CID:1059726

21-Acetyloxy Deschloromometasone Furoate Proprietà chimiche e fisiche

Nomi e identificatori

    • 21-Acetyloxy Deschloromometasone Furoate
    • [(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo
    • (11β,16α)-21-(Acetyloxy)-9-chloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione (ACI)
    • Inchi: 1S/C29H33ClO8/c1-16-12-21-20-8-7-18-13-19(32)9-10-26(18,3)28(20,30)23(33)14-27(21,4)29(16,24(34)15-37-17(2)31)38-25(35)22-6-5-11-36-22/h5-6,9-11,13,16,20-21,23,33H,7-8,12,14-15H2,1-4H3/t16-,20+,21+,23+,26+,27+,28+,29+/m1/s1
    • Chiave InChI: QLQPPAYFRZDDSO-BJRLRHTOSA-N
    • Sorrisi: O([C@@]1([C@H](C)C[C@H]2[C@@H]3CCC4=CC(C=C[C@]4(C)[C@]3([C@H](C[C@]12C)O)Cl)=O)C(=O)COC(=O)C)C(C1OC=CC=1)=O

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 38
  • Conta legami ruotabili: 7
  • Complessità: 1130
  • XLogP3: 3.2
  • Superficie polare topologica: 120

Proprietà sperimentali

  • Densità: 1.4±0.1 g/cm3
  • Punto di ebollizione: 675.2±55.0 °C at 760 mmHg
  • Punto di infiammabilità: 362.1±31.5 °C
  • Pressione di vapore: 0.0±2.2 mmHg at 25°C

21-Acetyloxy Deschloromometasone Furoate Informazioni sulla sicurezza

21-Acetyloxy Deschloromometasone Furoate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
A187100-5mg
21-Acetyloxy Deschloromometasone Furoate
83897-05-6
5mg
$ 201.00 2023-04-19
TRC
A187100-50mg
21-Acetyloxy Deschloromometasone Furoate
83897-05-6
50mg
$ 1596.00 2023-04-19

21-Acetyloxy Deschloromometasone Furoate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin ,  Perchloric acid Solvents: Tetrahydrofuran ,  Water
Riferimento
17-Heteroaroyl esters of corticosteroids. 2. 11β-Hydroxy series
Shapiro, Elliot L.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1581-8

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 - 10 min, rt; rt → 10 °C
1.2 5 - 10 °C; 10 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
2.1 Reagents: Dimethylhydantoin ,  Perchloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 10 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Dimethylhydantoin ,  Perchloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 10 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Hydrochloric acid
Riferimento
17-Heteroaroyl esters of corticosteroids. 2. 11β-Hydroxy series
Shapiro, Elliot L.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1581-8

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Acetic acid ,  Hydrochloric acid
Riferimento
17-Heteroaroyl esters of corticosteroids. 2. 11β-Hydroxy series
Shapiro, Elliot L.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1581-8

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -5 °C; 2 h, -5 - 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 - 10 min, rt; rt → 10 °C
2.2 5 - 10 °C; 10 °C → rt; 48 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
3.1 Reagents: Dimethylhydantoin ,  Perchloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 10 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Synthetic Routes 7

Condizioni di reazione
1.1 Solvents: Dichloromethane ,  Tetrahydrofuran ;  5 - 10 min, rt
1.2 10 min, rt; rt → -55 °C
1.3 Reagents: Lithium chloride Catalysts: Cupric chloride Solvents: Tetrahydrofuran ;  15 min, rt; rt → -55 °C
1.4 Solvents: Tetrahydrofuran ;  -55 °C; 30 min, -55 °C
1.5 10 min, -55 °C; 30 min, -55 °C; 30 min, -55 °C; 1 h, -55 °C
1.6 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -5 °C; 2 h, -5 - 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 - 10 min, rt; rt → 10 °C
3.2 5 - 10 °C; 10 °C → rt; 48 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
4.1 Reagents: Dimethylhydantoin ,  Perchloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 10 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

21-Acetyloxy Deschloromometasone Furoate Raw materials

21-Acetyloxy Deschloromometasone Furoate Preparation Products

Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.